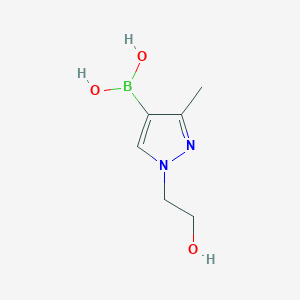
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid is a boronic acid derivative with a pyrazole ring structure
Méthodes De Préparation
The synthesis of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the boronic acid group.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The temperature is maintained at around 60-80°C to ensure optimal reaction rates.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Palladium catalysts are commonly used in these reactions.
Common Reagents and Conditions: The reactions often require specific catalysts and solvents to proceed efficiently. For example, palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes by forming a stable complex with the active site.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to changes in cellular function. These pathways are often studied to understand the compound’s potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid can be compared with other boronic acid derivatives:
Similar Compounds: Compounds such as 3-methylpyrazole-4-boronic acid and 1-(2-hydroxyethyl)-pyrazole-4-boronic acid share structural similarities.
Uniqueness: The presence of both the hydroxyethyl and methyl groups in this compound provides unique chemical properties, making it more versatile in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H11BN2O3 |
|---|---|
Poids moléculaire |
169.98 g/mol |
Nom IUPAC |
[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H11BN2O3/c1-5-6(7(11)12)4-9(8-5)2-3-10/h4,10-12H,2-3H2,1H3 |
Clé InChI |
LXWYQQJPSWGEBM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)CCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


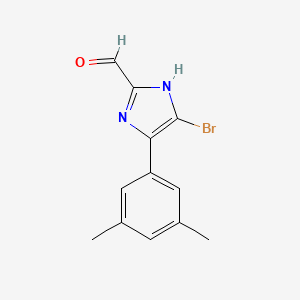
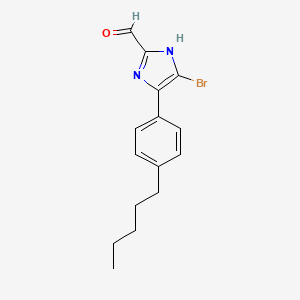
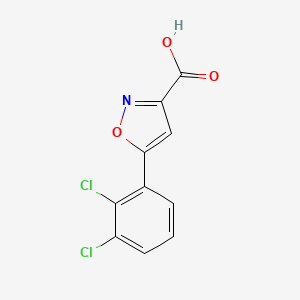
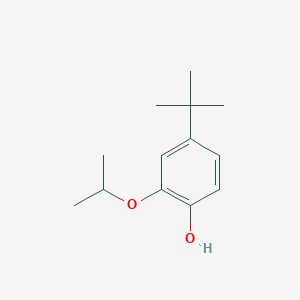
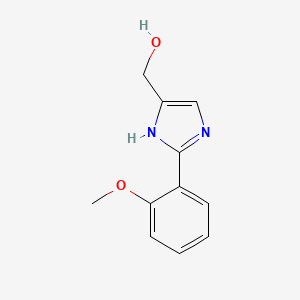



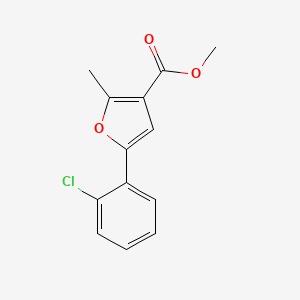
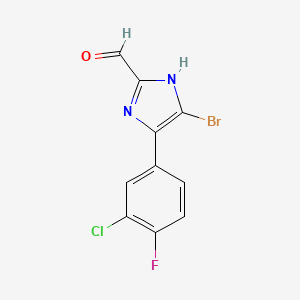
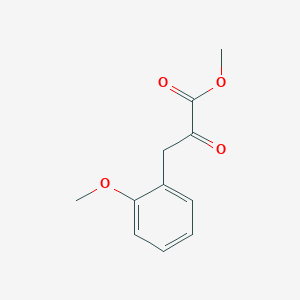

![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

